N-(5-bromo-2-cyanophenyl)acetamide
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Overview
Description
N-(5-bromo-2-cyanophenyl)acetamide is an organic compound with the molecular formula C9H7BrN2O It is a derivative of acetamide, where the acetamide group is substituted with a 5-bromo-2-cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-bromo-2-cyanophenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 5-bromo-2-cyanobenzoyl chloride with acetamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve more efficient and cost-effective methods. One such method includes the direct cyanoacetylation of 5-bromo-2-cyanobenzene with acetamide under controlled conditions. This process can be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the use of catalysts .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-cyanophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-(5-azido-2-cyanophenyl)acetamide or N-(5-thiocyanato-2-cyanophenyl)acetamide.
Oxidation: Formation of N-(5-bromo-2-cyanophenyl)acetic acid.
Reduction: Formation of N-(5-bromo-2-aminophenyl)acetamide.
Scientific Research Applications
N-(5-bromo-2-cyanophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-(5-bromo-2-cyanophenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-cyanophenyl)acetamide
- N-(5-fluoro-2-cyanophenyl)acetamide
- N-(5-iodo-2-cyanophenyl)acetamide
Uniqueness
N-(5-bromo-2-cyanophenyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s overall electronic properties, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
N-(5-bromo-2-cyanophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)12-9-4-8(10)3-2-7(9)5-11/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRJQXQWVUGHFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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